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Compound of Interest

Compound Name:
3(2H)-Benzofuranone, 2,6-

dimethyl-

Cat. No.: B12881938 Get Quote

Spectroscopic Characterization
Spectroscopic methods are essential for elucidating the molecular structure of 2,6-dimethyl-

3(2H)-benzofuranone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts

Atom Type
Expected ¹H Chemical
Shift (δ, ppm)

Expected ¹³C Chemical
Shift (δ, ppm)

Aromatic CH 7.0 - 7.8 110 - 135

Methylene (CH₂) ~4.6 ~75

Methyl (Aromatic-CH₃) ~2.4 ~21

Methyl (Aliphatic-CH₃) ~2.3 ~20

Carbonyl (C=O) - ~198

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 4 Tech Support

https://www.benchchem.com/product/b12881938?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12881938?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


| Quaternary Aromatic C | - | 120 - 155 |

Note: Expected values are based on related benzofuranone structures. Actual shifts may vary

depending on the solvent and experimental conditions.[1][2]

Protocol 1: NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of 2,6-dimethyl-3(2H)-benzofuranone in

approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2

seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: spectral width of 200-220 ppm, 1024-2048 scans, relaxation delay of

2-5 seconds.

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase

correction, and baseline correction. Calibrate the spectra using the residual solvent peak or

an internal standard like tetramethylsilane (TMS).

Workflow for NMR Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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